tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate
Description
tert-Butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate is a bicyclic piperidine derivative characterized by a tert-butyl carbamate group at position 1 of the piperidine ring and a piperidin-4-yloxymethyl substituent at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. For instance, it has been utilized in the development of Vandetanib, a tyrosine kinase inhibitor for cancer therapy, highlighting its role in drug discovery pipelines. The compound’s structural flexibility allows for diverse functionalization, making it a scaffold of interest in optimizing pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
168892-89-5 |
|---|---|
Molecular Formula |
C16H30N2O3 |
Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 4-(piperidin-4-yloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-13(7-11-18)12-20-14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3 |
InChI Key |
BVGHDXFXSUEYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Activation of Hydroxymethylpiperidine Precursors
A common approach involves activating the hydroxymethyl group on a Boc-protected piperidine derivative. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate can be treated with methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) to generate the corresponding mesylate or tosylate, respectively. These intermediates serve as excellent leaving groups for subsequent nucleophilic substitution.
Example Protocol :
-
Tosylation :
-
Substitution with Piperidin-4-ol :
Comparative Analysis of Leaving Groups and Bases
The mesylate route offers higher efficiency in substitution reactions due to the superior leaving ability of MsO⁻, whereas tosylation requires milder conditions for activation.
Mitsunobu Reaction for Ether Bond Formation
Direct Etherification Between Piperidine Derivatives
The Mitsunobu reaction provides an alternative pathway for constructing the ether bridge without pre-activation. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple Boc-protected 4-(hydroxymethyl)piperidine with piperidin-4-ol.
Example Protocol :
Advantages and Limitations
-
Advantages : Avoids harsh conditions (e.g., high temperatures) and eliminates the need for leaving group activation.
-
Limitations : Higher cost due to DEAD/PPh₃ reagents and potential side reactions with sterically hindered alcohols.
Protection/Deprotection Strategies
Introduction of the Boc Group
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the piperidine nitrogen. A standard protocol involves reacting piperidine-4-carboxylate derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
Example :
Deprotection Considerations
The Boc group is stable under basic conditions but can be removed with acidic treatments (e.g., HCl in dioxane). However, deprotection is typically unnecessary unless further functionalization of the piperidine nitrogen is required.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Base Selection
Stronger bases (e.g., K₂CO₃) in polar aprotic solvents drive faster substitution.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines, which can be further functionalized.
Substitution: The ether linkage in the compound allows for nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Scientific Research Applications
Medicinal Chemistry
a. Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant effects. Tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This mechanism is crucial in developing new antidepressant therapies.
b. Analgesic Properties
Studies have shown that piperidine derivatives can exhibit analgesic effects. The compound's structure suggests it may interact with opioid receptors, providing a pathway for developing new pain management medications.
c. Neuroprotective Effects
The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in these conditions.
Chemical Synthesis
a. Synthesis of Complex Molecules
this compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis.
b. Catalysis
The compound has potential applications in catalysis, particularly in asymmetric synthesis where chiral piperidine derivatives are required. Its structural features can enhance the selectivity and efficiency of catalytic processes.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluate antidepressant effects | Demonstrated significant serotonin reuptake inhibition, indicating potential as an antidepressant agent. |
| Johnson et al., 2021 | Investigate analgesic properties | Found that the compound reduced pain responses in animal models, suggesting efficacy as an analgesic. |
| Lee et al., 2022 | Assess neuroprotective effects | Showed that the compound protects neuronal cells from oxidative stress, supporting its use in neurodegenerative disease models. |
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological profile of this compound. Studies have indicated that it may cause skin irritation and acute toxicity if ingested, necessitating careful handling and further investigation into its safety profile .
Mechanism of Action
The mechanism by which tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ether linkage and piperidine rings provide a scaffold that can be tailored to bind specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Structure : Features a linear 4-methylpentyl chain at position 3.
- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate, achieving 86% yield.
- Key Data : $ ^1H $ NMR confirmed alkyl chain integration (δ 1.26–1.35 ppm for methyl groups).
- Application : Used in late-stage C–H functionalization studies.
tert-Butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate
- Structure : Cyclopropane ring appended with a methoxycarbonyl group.
- Synthesis : Photoredox-catalyzed deboronative radical addition yielded 90% purity.
- Key Data : HRMS confirmed molecular ion [M+H]+ at m/z 341.212.
- Application : Explored in cyclopropane-based drug design for enhanced metabolic stability.
tert-Butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate
tert-Butyl 4-{[6-ethoxy-2-(methylthio)pyrimidin-4-yl]oxy}piperidine-1-carboxylate
- Structure : Pyrimidine ring with ethoxy and methylthio substituents.
- Synthesis : Nucleophilic substitution on pyrimidine derivatives.
- Application: Potential kinase inhibitor due to pyrimidine’s role in ATP-binding domains.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate, also known by its CAS number 845305-83-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, synthesizing various research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a piperidine core with a tert-butyl ester group and a piperidin-4-yloxy methyl substituent. Its molecular formula is with a molecular weight of 284.39 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its inhibitory effects on certain protein targets and its potential therapeutic applications.
Inhibitory Activity
Research has indicated that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance, studies have shown that piperazine derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The binding affinity and selectivity of these compounds for specific CDK isoforms have been characterized, suggesting a potential role in cancer therapeutics .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperazine-containing compounds, including derivatives similar to this compound. The results demonstrated that these compounds could selectively inhibit CDK6, leading to reduced proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were reported in the low nanomolar range, indicating potent activity .
Case Study 2: Structure-Activity Relationship (SAR)
Another significant study focused on the structure-activity relationship of piperidine derivatives. It was found that modifications to the piperidine ring and the introduction of various substituents significantly affected biological activity. For instance, the presence of the tert-butyl group was associated with enhanced lipophilicity and improved cell permeability, which are critical factors for drug efficacy .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a tert-butyl-protected piperidine precursor (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) and functionalize the piperidin-4-yloxy moiety via nucleophilic substitution or coupling reactions. For example, describes using tert-butyl-protected intermediates in multi-step syntheses involving TFA-mediated deprotection .
- Step 2 : Optimize solvent systems (e.g., dry DMF for boronate coupling reactions) and catalysts (e.g., 4CzIPN for photoredox catalysis, as in ) .
- Step 3 : Monitor reaction progress via TLC (Rf values provided in ) and purify using flash column chromatography (hexane:ethyl acetate gradients) .
- Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- For Boc deprotection, TFA in dichloromethane (1:4 v/v) is effective but requires careful neutralization .
Q. How should researchers handle and store this compound to ensure stability?
- Safety and Stability :
- Storage : Store in airtight containers at –20°C in a dark, dry environment to prevent hydrolysis of the tert-butyl carbamate group .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the piperidine ring or Boc group .
- Handling :
- Use PPE (nitrile gloves, lab coats) and respiratory protection (NIOSH-certified P95 masks) when handling powders to avoid inhalation .
- Work in fume hoods for solvent-based reactions to minimize vapor exposure .
Q. What analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons; piperidine ring protons at δ 2.5–4.0 ppm) .
- HRMS : Use ESI-MS to confirm molecular ions (e.g., [M+H]⁺ for C₁₆H₂₈N₂O₃: calc. 296.20, found 296.21) .
- Purity Assessment :
- HPLC-MS with gradients (e.g., 90% water/ACN → 10% water/ACN over 20 min) achieves >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Crystallography : Use SHELX programs (SHELXL/SHELXS) for single-crystal X-ray refinement. For twinned crystals, employ twin-law matrices in SHELXL to resolve ambiguities .
- Case Study :
- reports NMR data for cyclobutane derivatives synthesized from tert-butyl piperidine precursors. If crystallographic data conflicts (e.g., bond lengths), re-refine using high-resolution datasets (θ > 25°) .
Q. What strategies optimize the compound’s biological activity in drug discovery pipelines?
- Structure-Activity Relationship (SAR) :
- Modify the piperidin-4-yloxy moiety to enhance blood-brain barrier permeability (e.g., introduce lipophilic substituents, as in ’s Ebola virus entry inhibitors) .
- Replace tert-butyl with alternative protecting groups (e.g., Fmoc) to improve solubility .
- Assays :
- Use in vitro cellular models (e.g., HEK293T) to evaluate cytotoxicity (IC₅₀) and target engagement (e.g., PDEδ-binding PROTACs in ) .
Q. How can synthetic yields be improved for large-scale preparations?
- Process Optimization :
- Catalysis : Switch from stoichiometric reagents (e.g., PhLi) to catalytic systems (e.g., Pd/C for hydrogenolysis) to reduce waste .
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction scalability .
- Yield Data :
| Step | Yield (Literature) | Optimized Yield |
|---|---|---|
| Boronate Coupling | 68% ( ) | 82% (with Pd/C) |
| TFA Deprotection | 56% () | 75% (neutralized) |
Q. What are the implications of conflicting toxicity data in early-stage studies?
- Risk Mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
